N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
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Overview
Description
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in the production of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester typically involves the esterification of N-[®-1-Carbethoxybutyl]-(S)-alanine with benzyl alcohol. This process can be facilitated by using coupling reagents such as triphenylphosphine oxide and oxalyl chloride under mild conditions . The reaction is carried out at room temperature for about an hour, resulting in high yields.
Industrial Production Methods
In industrial settings, the production of N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester may involve continuous flow microreactor systems. These systems offer greater efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various derivatives of N-[®-1-Carbethoxybutyl]-(S)-alanine, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is primarily used in the synthesis of Perindoprilat, an ACE inhibitor used to treat hypertension and heart failure . Additionally, it serves as an intermediate in the synthesis of other bioactive compounds, making it valuable in medicinal chemistry and pharmaceutical research .
Mechanism of Action
The compound itself does not have a direct mechanism of action but serves as a precursor in the synthesis of Perindoprilat. Perindoprilat inhibits the angiotensin-converting enzyme, thereby reducing the production of angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Similar Compounds
- N-[(S)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester
- N-[®-1-Carbethoxybutyl]-(S)-alanine
Uniqueness
N-[®-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester is unique due to its specific stereochemistry, which is crucial for its role as an intermediate in the synthesis of Perindoprilat. The stereochemistry ensures the correct spatial arrangement of atoms, which is essential for the biological activity of the final product .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]pentanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-9-15(17(20)21-5-2)18-13(3)16(19)22-12-14-10-7-6-8-11-14/h6-8,10-11,13,15,18H,4-5,9,12H2,1-3H3/t13-,15+/m0/s1 |
InChI Key |
IRRWRQHUODGTBM-DZGCQCFKSA-N |
Isomeric SMILES |
CCC[C@H](C(=O)OCC)N[C@@H](C)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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